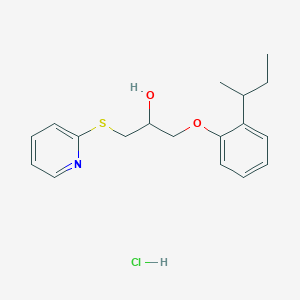

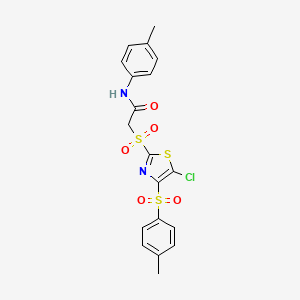

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, also known as KSP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. KSP inhibitor is a small molecule that selectively inhibits the kinesin spindle protein, which is involved in the separation of chromosomes during cell division.

Aplicaciones Científicas De Investigación

Highly Selective Debonding Strategies

Ramesh et al. (2005) investigated the selective debonding of propargyl carbonates over propargyl carbamates using benzyltriethylammonium tetrathiomolybdate, offering a new strategy for orthogonal protection of hydroxyl and amino functionalities in one pot. This approach provides insights into selective deprotection techniques applicable in synthetic chemistry, enhancing the efficiency of multi-step organic syntheses (R. Ramesh, Ramakrishna G. Bhat, S. Chandrasekaran, 2005).

Tautomerism and Schiff Bases

Nazır et al. (2000) explored intramolecular hydrogen bonding and tautomerism in Schiff bases, detailing the structural characteristics and tautomeric equilibria of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine. This research sheds light on the dynamic behavior of molecules, which is crucial for understanding their reactivity and interactions in various chemical contexts (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, D. Ülkü, 2000).

Novel Organic Syntheses

Kibardina et al. (2014) developed a new method for synthesizing potentially biologically active 1-aryl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ols via an acid-catalyzed reaction of pyridoxal with polyfunctional phenols. This technique highlights the synthesis of novel compounds that could have significant implications in medicinal chemistry and drug design (L. Kibardina, L. V. Chumakova, A. Gazizov, A. Burilov, M. Pudovik, 2014).

Catalytic Applications

Greenhow (1977) investigated the acid-catalyzed acetylation of alcohols and phenols as a means to indicate the end-point in the titration of tertiary amines and metal carboxylates. This research is pivotal for analytical chemistry, offering a method for determining the concentration of substances in various samples with improved precision (E. J. Greenhow, 1977).

Propiedades

IUPAC Name |

1-(2-butan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S.ClH/c1-3-14(2)16-8-4-5-9-17(16)21-12-15(20)13-22-18-10-6-7-11-19-18;/h4-11,14-15,20H,3,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOAHWYGNAKYQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(CSC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)

![4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2549402.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2549407.png)

![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549409.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2549416.png)

![N-cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide](/img/structure/B2549418.png)

![Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate](/img/structure/B2549420.png)